![molecular formula C10H12N2O3S B1488229 Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate CAS No. 889655-59-8](/img/structure/B1488229.png)
Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate
Overview
Description
Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 . It is also known as Pyrimethanil or Folpan and is commonly used as a broad-spectrum fungicide to control various fungal infections in crops.
Synthesis Analysis
The synthesis of this compound and similar compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on the direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(OCC)CC(CSC1=NC=CC=N1)=O .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 3-oxo-4-(pyrimidin-2-ylthio)butanoate serves as a crucial precursor in synthesizing diverse heterocyclic compounds, showcasing its utility in organic synthesis and chemical reactions. For instance, it has been utilized in the synthesis of pyrazolopyrimidinyl keto-esters, leading to compounds that increase cellobiase reactivity, indicating its potential in enzymatic activity studies (Mohamed Abd & Gawaad Awas, 2008). Furthermore, it's involved in creating arylazopyrazole pyrimidine clubbed heterocyclic compounds with antimicrobial properties, highlighting its role in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).
Antimycobacterial Agents
Research has demonstrated its use in synthesizing tetrahydro-pyridine and pyridine derivatives with significant activity against Mycobacterium tuberculosis. This indicates its potential application in developing novel antimycobacterial agents (Suresh Kumar Raju et al., 2010).
Optical and Fluorescence Properties
Its derivatives have been explored for their optical properties, such as fluorescence, underlining its importance in materials science. For instance, new ester derivatives of isothiazolo[4,5-b]pyridine with distinct fluorescence properties have been synthesized, offering insights into the design of fluorescent materials (E. Krzyżak, Małgorzata Śliwińska, & W. Malinka, 2015).
Antimicrobial and Enzyme Inhibition Studies
It has been utilized in creating chromone-pyrimidine coupled derivatives, investigated for antimicrobial activity, enzyme assay, docking study, and toxicity study. This showcases its application in medicinal chemistry, particularly in developing compounds with potential therapeutic applications (S. Tiwari et al., 2018).
properties
IUPAC Name |
ethyl 3-oxo-4-pyrimidin-2-ylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-9(14)6-8(13)7-16-10-11-4-3-5-12-10/h3-5H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUJDFVQFECCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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